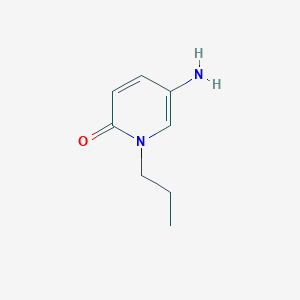

5-Amino-1-propyl-1,2-dihydropyridin-2-one

Description

Overview of Dihydropyridinone Heterocycles in Contemporary Organic Synthesis

Dihydropyridinone and its related dihydropyridine (B1217469) scaffolds are prominent heterocyclic systems in organic chemistry. benthamscience.comresearchgate.net These structures are integral components in medicinal chemistry and materials science due to their diverse pharmacological and electronic properties. benthamscience.comnih.gov Synthetic access to these cores is often achieved through multicomponent reactions, such as the Hantzsch synthesis or variations thereof, which allow for the efficient construction of the heterocyclic ring with various substituents. nih.gov The inherent reactivity of the dihydropyridinone nucleus, characterized by its conjugated system and reactive sites, makes it a versatile building block for more complex molecular architectures. nih.gov

The utility of dihydropyridinones extends to their role as precursors in the synthesis of other important heterocyclic systems. nih.gov Their continued exploration in synthetic methodologies highlights their importance in the development of novel molecular entities. researchgate.netbohrium.com

Significance of 5-Amino-1,2-dihydropyridin-2-one Scaffolds in Synthetic Chemistry

The 5-amino-1,2-dihydropyridin-2-one scaffold is a particularly interesting subclass of dihydropyridinones. The presence of an amino group at the C5-position significantly influences the electronic properties of the ring, enhancing its electron density and providing a nucleophilic center for further functionalization. This amino group can act as a handle for the introduction of a wide range of substituents, thereby enabling the generation of diverse molecular libraries for various applications.

Specific Focus on N1-Propyl and C5-Amino Substitution Patterns within the Dihydropyridinone Nucleus

The compound of interest, 5-Amino-1-propyl-1,2-dihydropyridin-2-one, features two key substitutions on the dihydropyridinone core: a propyl group at the N1 position and an amino group at the C5 position. The N1-propyl group is an alkyl substituent that impacts the molecule's lipophilicity and steric profile. The synthesis of such N-alkylated pyridones is a well-established area of research, with various methods developed to achieve regioselective alkylation. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net

The combination of the N1-propyl and C5-amino groups defines the specific chemical properties and potential reactivity of this compound. The interplay between the electron-donating amino group and the alkyl substituent on the nitrogen atom modulates the electronic and steric environment of the dihydropyridinone ring, which in turn dictates its behavior in chemical transformations.

Below is a data table summarizing the key structural features of the compound.

| Feature | Description |

| Core Scaffold | 1,2-Dihydropyridin-2-one |

| C5-Substituent | Amino (-NH2) group |

| N1-Substituent | Propyl (-CH2CH2CH3) group |

The synthesis of this compound would likely involve the N-alkylation of 5-aminopyridin-2(1H)-one. A general approach for the N-alkylation of pyridones is presented in the following table.

| Reaction Step | Reagents and Conditions |

| Starting Material | 5-Aminopyridin-2(1H)-one |

| Alkylating Agent | A propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) |

| Base | A suitable base such as potassium carbonate (K2CO3), sodium hydride (NaH), or cesium carbonate (Cs2CO3) to deprotonate the pyridone nitrogen. |

| Solvent | A polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone. |

| Conditions | Reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. |

It is important to note that the alkylation of pyridones can sometimes yield a mixture of N-alkylated and O-alkylated products, and reaction conditions must be optimized to favor the desired N-alkylation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-propylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h3-4,6H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILIXEARZBBUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations of 5 Amino 1 Propyl 1,2 Dihydropyridin 2 One and Its Core Structure

Derivatization of the Dihydropyridinone Nucleus

The dihydropyridinone core possesses several reactive sites that can be targeted for derivatization to modify the molecule's properties.

While the N1 position of the target molecule is already substituted with a propyl group, the reactivity of the ring nitrogen in analogous 1,2-dihydropyridin-2-one systems is well-documented. The nitrogen atom in 2-pyridones is an ambident nucleophile, meaning it can react at either the nitrogen or the exocyclic oxygen atom. semanticscholar.org Generally, N-alkylation is favored over O-alkylation, especially when using alkyl halides or sulfonates under basic conditions. semanticscholar.orgmdpi.com The choice of solvent and base can influence the N- versus O-alkylation ratio. For instance, the deprotonation of a 2-pyridone with a base generates a pyridinate anion, which can be alkylated. semanticscholar.org While direct further alkylation on the already substituted N1-propyl group of 5-Amino-1-propyl-1,2-dihydropyridin-2-one is not typical, understanding these principles is crucial when designing syntheses of related N-substituted dihydropyridinones. One-pot multicomponent reactions under microwave irradiation have also been developed for the synthesis of various N-alkylated 2-pyridone derivatives. mdpi.com

The amide carbonyl group at the C2 position is a key reactive center. One of the most significant transformations is thionation, typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). researchgate.netnih.govnih.govorganic-chemistry.org This reaction efficiently converts the carbonyl group (C=O) into a thiocarbonyl group (C=S), yielding the corresponding 5-amino-1-propyl-1,2-dihydropyridine-2-thione.

The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide intermediate. nih.govorganic-chemistry.org This species reacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable P=O byproduct. nih.govorganic-chemistry.org The reaction conditions are generally mild, and Lawesson's reagent is known for its high efficiency in thionating amides and lactams. nih.govorganic-chemistry.org

| Reagent | Product | Reaction Type |

| Lawesson's Reagent | 5-Amino-1-propyl-1,2-dihydropyridine-2-thione | Thionation |

The amino group at the C5 position significantly influences the reactivity of the dihydropyridinone ring and serves as a handle for further functionalization. This exocyclic amino group can undergo a variety of reactions typical of primary aromatic amines.

Acylation: The C5-amino group can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. researchgate.net

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org The resulting diazonium salt is a versatile intermediate that can be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce functionalities such as halogens, cyano, or hydroxyl groups at the C5 position. However, it's important to note that diazonium salts of pyridines can be unstable. rsc.org

| Reaction | Reagent(s) | Product Functional Group |

| Acylation | Acyl chloride/anhydride | Amide |

| Diazotization | NaNO₂, H⁺ | Diazonium salt |

Annulation and Heterocycle Formation from Dihydropyridinone Precursors

The dihydropyridinone scaffold, particularly with the activating C5-amino group, is an excellent precursor for the construction of fused polycyclic systems through annulation reactions.

The 5-amino-1,2-dihydropyridin-2-one core structure is a key synthon for the preparation of pyrazolo[4,3-c]pyridines. These fused heterocyclic systems are of significant interest due to their presence in biologically active molecules. The synthesis often involves the reaction of the 5-amino group and an adjacent carbon atom with a suitable three-carbon synthon, leading to the formation of a fused pyrazole (B372694) ring.

For instance, a common strategy involves the reaction of a 5-aminopyrazole derivative (which can be conceptually derived from the 5-amino-dihydropyridinone) with a 1,3-dicarbonyl compound or its equivalent. cdnsciencepub.com While the direct conversion of this compound to a pyrazolo[4,3-c]pyridine is not explicitly detailed in the provided search results, the general principles of pyrazole ring formation from 1,2-dicarbonyl compounds and hydrazines (or their equivalents) are well-established. The C5-amino group and the C4-carbon of the dihydropyridinone ring can potentially act as the N-C component for the annulation of a pyrazole ring.

Dihydropyridin-2-ones are recognized as valuable building blocks in the synthesis of more complex molecules and fused heterocyclic systems. researchgate.netresearchgate.net Their inherent reactivity and multiple functionalization points allow for their incorporation into larger molecular frameworks through various synthetic strategies. Annulation reactions, where a new ring is fused onto the existing dihydropyridinone core, are a powerful tool in this regard. researchgate.netresearchgate.net

The presence of the amino group, the carbonyl function, and the double bond in the dihydropyridinone ring of this compound provides multiple handles for participating in cycloaddition and condensation reactions, leading to the construction of diverse and complex heterocyclic architectures.

Investigations into Reaction Mechanisms and Selectivity Control

The reactivity of the this compound scaffold is governed by the intricate electronic nature of the pyridinone ring, which allows for a variety of chemical transformations. Mechanistic studies have been crucial in understanding and predicting the outcomes of these reactions, while significant research has focused on controlling the selectivity of functionalization at different positions of the core structure.

Mechanistic Pathways in Pyridinone Chemistry

The pyridinone core can undergo several types of reactions, each proceeding through distinct mechanistic pathways. The tautomerism between the 2-pyridone and 2-hydroxypyridine (B17775) forms is a fundamental characteristic. wikipedia.org While the direct, single-molecule tautomerization involves a high energy barrier (calculated to be 125-210 kJ/mol) due to a forbidden 1-3 suprafacial transition state, this equilibrium is crucial for its reactivity and catalytic activity in various proton-dependent reactions. wikipedia.org

For the synthesis of the pyridinone ring itself, various mechanisms are operative. One common pathway involves the intramolecular cyclization of precursors like N-(3-oxoalkenyl)acetamides in the presence of a base. researchgate.net Another approach starts from pyridine (B92270) N-oxide, which, upon treatment with acetic anhydride, renders the C2 position electrophilic and susceptible to nucleophilic attack by acetate. Subsequent elimination and hydrolysis yield the 2-pyridone structure. stackexchange.com Multicomponent reactions for synthesizing substituted 2-aminopyridines are proposed to proceed via an initial Knoevenagel condensation, followed by a Michael addition, intramolecular cyclization, and final aromatization. nih.gov

Ring transformation mechanisms have also been investigated. For instance, 5-nitropyridin-2(1H)-ones can be recyclized into pyrazole derivatives when treated with hydrazine (B178648) hydrate. A proposed mechanism involves the formation of an acyclic hydrazide intermediate, which undergoes isomerization and a second attack by hydrazine, leading to an intramolecular cyclization and subsequent elimination steps to form the pyrazole ring. researchgate.net

In C-H functionalization reactions, mechanistic proposals often involve organometallic intermediates. For C6-alkenylation, one proposed mechanism involves the coordination of the pyridone's carbonyl group to a Lewis acidic aluminum center, enhancing the electrophilicity at C6. This is followed by oxidative addition of the C6 C-H bond to a Ni(0) species, forming a Ni-H intermediate, which then undergoes alkyne insertion and reductive elimination. rsc.org However, recent computational studies suggest an alternative pathway involving a ligand-to-ligand hydrogen transfer may be more favorable, avoiding the formation of a formal Ni-H species. rsc.org Iron-catalyzed 1,6-addition reactions are believed to proceed via the delivery of an organic group from an iron center to the C5 position, a process facilitated by the concomitant formation of a stable iron enolate, which provides a significant driving force and controls the regiochemical outcome. nih.gov

Control of Reaction Selectivity

Achieving selectivity is a paramount challenge in the functionalization of the pyridinone core. Research has identified several controlling factors, including the choice of catalyst, directing groups, and reaction conditions, which dictate site-selectivity (C3 vs. C4 vs. C5 vs. C6) and chemoselectivity (N- vs. O-alkylation/arylation).

Site-Selectivity in C-H Functionalization

The different carbon positions on the 2-pyridone ring exhibit distinct reactivity, which can be exploited to achieve site-selective functionalization. rsc.org

C3-Selectivity: This position can be targeted under radical conditions. For example, trifluoromethylation using CF₃I under Fenton-type conditions proceeds with high selectivity at the C3 position. rsc.org Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds also demonstrates perfect C3-selectivity, irrespective of the electronic or steric nature of other substituents on the ring. rsc.org

C5-Selectivity: The C5 position is susceptible to conjugate addition-type reactions. Iron-catalyzed 1,6-addition of Grignard reagents, for instance, selectively delivers the alkyl or aryl group to the C5 position. nih.gov

C6-Selectivity: The C6 position can be activated by coordinating the adjacent carbonyl oxygen to a Lewis acid. This strategy increases the electrophilicity at C6, enabling selective functionalization. rsc.org

Chemoselectivity: In reactions involving both the nitrogen and the exocyclic oxygen, such as N-arylation, selectivity is crucial. Copper(I)-catalyzed coupling reactions of pyridin-2-olates with aryl iodides have been shown to be remarkably chemoselective, yielding N-aryl products over O-aryl ethers. organic-chemistry.org

The table below summarizes key findings in controlling selectivity during the functionalization of the 2-pyridone ring.

| Target Position | Reaction Type | Reagents/Catalyst | Key Controlling Factor |

| C3 | Radical Trifluoromethylation | CF₃I, FeSO₄, H₂O₂ | Radical mechanism favors attack at the electron-rich C3 position. rsc.org |

| C3 | Nickel-Catalyzed Alkylation | α-bromo carbonyls, Ni catalyst | The catalytic cycle shows a strong intrinsic preference for the C3 position. rsc.org |

| C5 | Iron-Catalyzed 1,6-Addition | RMgBr, Fe(acac)₃ | Formation of a stable iron enolate intermediate directs the addition to C5. nih.gov |

| C6 | Nickel-Catalyzed Alkenylation | Alkynes, Ni(cod)₂/AlMe₃ | Coordination of the carbonyl to the Lewis acidic AlMe₃ activates the C6 C-H bond. rsc.org |

| N1 | Copper-Catalyzed N-Arylation | Aryl iodides, CuI | The nature of the copper catalyst and pyridin-2-olate salt favors N-arylation over O-arylation. organic-chemistry.org |

Investigations into Iron-Catalyzed 1,6-Addition

Detailed studies on the iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridones highlight the influence of reaction parameters on efficiency and yield. The reaction demonstrates broad scope with various N-substituents and Grignard reagents.

| Entry | N-Substituent | R-MgBr | Temperature (°C) | Yield (%) |

| 1 | Me | PhMgBr | -45 | 99 |

| 2 | Bn | PhMgBr | -45 | 94 |

| 3 | Me | 4-MeO-C₆H₄MgBr | -45 | 98 |

| 4 | Me | 4-F-C₆H₄MgBr | -45 | 85 |

| 5 | Me | 2-ThienylMgBr | -20 | 80 |

| 6 | Me | n-BuMgBr | -45 to RT | 74 |

| 7 | Me | i-PrMgCl | -45 to RT | 65 |

| Data adapted from experimental findings on iron-catalyzed 1,6-addition reactions. nih.gov |

These mechanistic and selectivity studies are fundamental to the rational design of synthetic routes for complex molecules based on the this compound scaffold, enabling precise control over the introduction of various functional groups.

Advanced Characterization and Theoretical Studies of Dihydropyridinone Derivatives

Structural Elucidation via Advanced Spectroscopic Techniques

Definitive structural assignment is the cornerstone of chemical research. For dihydropyridinone derivatives, a combination of high-resolution NMR spectroscopy and single-crystal X-ray diffraction provides a comprehensive picture of the molecule's connectivity, stereochemistry, and solid-state conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of dihydropyridinone derivatives in solution. thieme-connect.denih.gov One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus. nih.gov The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values in a ¹H NMR spectrum reveal the number and connectivity of protons, while ¹³C NMR provides insight into the carbon skeleton.

For complex structures, two-dimensional (2D) NMR experiments are employed to establish definitive correlations. scielo.brmdpi.com Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings within a spin system, helping to trace the connectivity of adjacent protons. thieme-connect.de Heteronuclear experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached carbons and more distant carbons (typically 2-3 bonds away), respectively. scielo.brmdpi.com This full suite of experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the core structure and the substitution pattern of the dihydropyridinone ring.

The following table presents typical ¹H and ¹³C NMR chemical shift ranges observed for protons and carbons in a substituted dihydropyridinone ring, which are critical for the structural confirmation of "5-Amino-1-propyl-1,2-dihydropyridin-2-one".

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |

| H-3 | 2.3 - 2.8 | 45 - 55 | C-2, C-4, C-5 |

| H-4 | 4.5 - 5.0 | 50 - 60 | C-2, C-3, C-5, C-6 |

| H-6 | 7.0 - 7.5 | 145 - 155 | C-2, C-4, C-5 |

| N-CH₂ (propyl) | 3.5 - 4.0 | 40 - 50 | C-2, C-6, Propyl-CH₂ |

| C-2 (C=O) | - | 160 - 170 | H-3, H-6, N-CH₂ |

| C-5 (C-NH₂) | - | 110 - 120 | H-3, H-4, H-6 |

Note: Data are generalized based on typical values for similar heterocyclic systems. Actual values for the target compound may vary.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights

While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) offers an unparalleled, high-resolution view of a molecule's three-dimensional arrangement in the solid state. nih.gov This technique is crucial for unambiguously determining stereochemistry and analyzing subtle conformational features, intermolecular interactions, and crystal packing.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise position of each atom can be determined. This analysis provides exact bond lengths, bond angles, and torsional angles, confirming the puckering of the dihydropyridinone ring and the orientation of substituents like the N-propyl and C-amino groups.

For dihydropyridinone derivatives, SCXRD can reveal:

Ring Conformation: The degree of planarity or the specific boat/chair-like conformation of the six-membered ring.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the amino group and the carbonyl oxygen) or π-π stacking interactions that dictate the crystal lattice structure.

Absolute Configuration: For chiral derivatives, SCXRD can determine the absolute stereochemistry.

The insights gained from SCXRD are vital for understanding structure-property relationships and for designing molecules with specific solid-state characteristics. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a powerful theoretical lens to complement experimental findings. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer deep insights into the electronic structure, reactivity, and dynamic behavior of dihydropyridinone derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic properties of organic molecules. mpg.de By approximating the electron density of a molecule, DFT can accurately calculate its geometry and energy. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G*, which provides a good balance of accuracy and computational cost for organic systems. researchgate.netreddit.com

From a DFT calculation, several key properties of "this compound" can be derived:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. inpressco.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen and amino nitrogen would be expected to be electron-rich sites.

| Descriptor | Definition | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Correlates with chemical stability and reactivity |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the power to attract electrons |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution |

This interactive table outlines key electronic structure descriptors derivable from DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. chemrxiv.orgresearchgate.net Using DFT, chemists can map the potential energy surface (PES) for a reaction, such as the synthesis or functionalization of a dihydropyridinone. This involves identifying the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. youtube.comscm.com

A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. scm.com By locating the TS and performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path, the activation energy (Ea) can be determined. youtube.com Comparing the activation energies of different possible pathways allows researchers to predict the most likely reaction mechanism. This approach has been used to study various reactions involving pyridone systems, including cycloadditions, substitutions, and hydride transfers. chemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape at a given temperature. arxiv.org

For a molecule like "this compound," which possesses flexible components like the N-propyl chain, MD simulations are particularly valuable. nih.gov A simulation, typically run with the molecule solvated in a box of explicit solvent molecules (e.g., water), can reveal:

Stable Conformers: Identification of the most populated low-energy conformations of the propyl group and the dihydropyridinone ring. nih.govacs.org

Conformational Transitions: The timescale and pathways of transitions between different conformers.

Solvent Effects: How interactions with solvent molecules influence the conformational preferences and dynamics of the solute.

This detailed understanding of conformational behavior is crucial, as the biological activity and physical properties of a molecule are often dependent on the specific 3D shapes it can adopt. nih.gov

Future Research Directions in the Chemistry of 5 Amino 1 Propyl 1,2 Dihydropyridin 2 One

Innovation in Sustainable and Scalable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in contemporary chemistry. Future research on the synthesis of 5-Amino-1-propyl-1,2-dihydropyridin-2-one should prioritize the integration of green chemistry principles to create methodologies that are not only high-yielding but also sustainable and scalable.

Key areas for innovation include:

Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions would offer an efficient and atom-economical pathway to the dihydropyridinone core. nih.govmdpi.com Research could focus on using readily available starting materials and employing sustainable catalysts, such as zinc(II)-based systems that can operate in air and without solvents. acs.org

Mechanochemistry: Investigating solvent-free mechanochemical synthesis could drastically reduce waste and energy consumption. rsc.org Ball-milling techniques could be explored for the key cyclization steps, potentially leading to higher yields and shorter reaction times compared to traditional solution-phase chemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation is a recognized green chemistry tool that can accelerate reaction rates and improve yields. nih.gov Future studies should aim to develop a microwave-assisted protocol for synthesizing this compound, optimizing parameters such as temperature, time, and catalyst choice.

Phase-Transfer Catalysis (PTC): Exploring domino reactions under solid-liquid phase transfer catalysis (SL-PTC) conditions could provide a mild, efficient, and scalable method for constructing the 3,4-dihydropyridin-2-one skeleton from simple precursors. unimi.itmdpi.com

| Methodology | Core Principle | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product containing the essential parts of all starting materials. nih.gov | High atom economy, reduced waste, operational simplicity, rapid access to a library of analogs. | Development of novel, robust catalysts; exploration of diverse and readily available starting materials. nih.govacs.org |

| Mechanochemistry | Using mechanical force (e.g., grinding, milling) to induce chemical reactions in the absence of solvents. rsc.org | Solvent-free conditions, energy efficiency, potential for novel reactivity. rsc.org | Optimization of milling conditions (frequency, time); catalyst compatibility; scalability of the process. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions, often leading to dramatic rate enhancements. nih.gov | Reduced reaction times, improved yields, enhanced reaction selectivity. | Screening of solvents and catalysts suitable for microwave heating; development of continuous-flow microwave reactors. |

| Phase-Transfer Catalysis (PTC) | Facilitating the reaction between reactants in immiscible phases using a phase-transfer agent. unimi.it | Mild reaction conditions, use of inexpensive reagents, high scalability, and functional group tolerance. unimi.itmdpi.com | Design of efficient PTC-driven domino reactions; expansion of substrate scope. |

Exploration of Novel Chemical Transformations and Applications in Diverse Chemical Fields

Beyond its synthesis, this compound serves as a versatile chemical scaffold. Future research should focus on leveraging its inherent reactivity to access more complex and diverse molecular architectures. The dihydropyridinone core and its amino substituent offer multiple sites for functionalization.

Promising avenues for exploration include:

Use as a Synthetic Building Block: The dihydropyridinone skeleton can be a precursor to highly valuable derivatives such as piperidines. unimi.it Research into stereoselective reduction or functionalization of the double bond could yield a range of saturated heterocycles. nih.gov

C-H Activation Cascades: The aromatic and aliphatic C-H bonds within the molecule could be targeted for functionalization using modern catalytic methods. A rhodium(I)-catalyzed C-H activation–alkyne coupling followed by electrocyclization represents a potential cascade to build highly substituted fused ring systems. nih.gov

Derivatization of the Amino Group: The 5-amino group is a key handle for diversification. Future work could explore its transformation into a wide array of functional groups (e.g., amides, sulfonamides, ureas) to generate libraries of new compounds for screening in various applications.

Pericyclic Reactions: The conjugated diene system within the dihydropyridinone ring makes it a candidate for pericyclic reactions, such as Diels-Alder cycloadditions, to construct complex polycyclic structures. novapublishers.com

| Transformation Type | Reactive Site | Potential Outcome | Research Goal |

|---|---|---|---|

| Stereoselective Reduction | Ring double bonds | Chiral piperidine (B6355638) derivatives | Accessing enantiomerically pure saturated heterocycles. nih.gov |

| C-H Functionalization | Aromatic or aliphatic C-H bonds | Annulated or highly substituted dihydropyridinones | Developing efficient, one-pot procedures for increasing molecular complexity. nih.gov |

| Amino Group Derivatization | 5-Amino group | Libraries of amides, sulfonamides, etc. | Exploring structure-activity relationships in medicinal or materials chemistry. |

| Diels-Alder Cycloaddition | Conjugated diene system | Polycyclic bridged systems | Synthesizing unique and rigid molecular scaffolds. novapublishers.com |

Development of Advanced Computational Tools for Predictive Chemistry and Rational Design

Computational chemistry is an indispensable tool for accelerating chemical research by providing insights into reaction mechanisms, molecular properties, and potential biological activities. Future investigations into this compound and its derivatives would benefit immensely from the integration of advanced computational models.

Key research directions involve:

Density Functional Theory (DFT) Calculations: Applying DFT to model synthetic pathways can help elucidate reaction mechanisms and predict the feasibility of novel transformations. nih.gov DFT can also offer insights into the structure-property relationships of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models. researchgate.net These models can guide the rational design of new dihydropyridinone derivatives with enhanced biological activity by identifying key steric and electrostatic features.

Molecular Docking and Dynamics: In silico tools can predict how derivatives of this compound might interact with specific biological targets, such as enzymes or receptors. nih.gov Molecular dynamics simulations can further assess the stability of these interactions over time, prioritizing the most promising candidates for synthesis. nih.gov

| Computational Tool | Primary Application | Specific Goal for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism elucidation, property prediction. nih.govresearchgate.net | To understand reaction energetics for new synthetic routes and predict spectroscopic properties of novel derivatives. |

| 3D-QSAR (e.g., CoMFA) | Predictive modeling of biological activity. researchgate.net | To design new analogs with optimized activity by correlating 3D structural features with function. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | To identify potential protein targets and guide the design of selective inhibitors or modulators. |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes. nih.gov | To validate docking results and understand the dynamic behavior of the compound in a biological environment. |

Integration of High-Throughput Experimentation in Dihydropyridinone Synthesis and Discovery

High-Throughput Experimentation (HTE) and laboratory automation have revolutionized the process of chemical discovery, allowing for the rapid synthesis and screening of large compound libraries. nih.gov Applying HTE to the chemistry of this compound can significantly accelerate the optimization of synthetic reactions and the discovery of new applications.

Future research should focus on:

Automated Reaction Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, bases, and temperature conditions to quickly identify the optimal parameters for the synthesis of this compound and its analogs.

Parallel Library Synthesis: Employing automated parallel synthesis platforms to generate large libraries of dihydropyridinone derivatives. youtube.com By varying the substituents on the core structure, researchers can create a diverse chemical space for screening in drug discovery or materials science programs.

Microdroplet-Based Synthesis: Exploring cutting-edge technologies like automated microdroplet-based synthesis, which uses desorption electrospray ionization (DESI) to create and react picoliter-scale droplets. rsc.org This technique allows for extremely high-throughput synthesis and reaction screening with minimal reagent consumption.

| Workflow Stage | HTE Technology/Approach | Objective |

|---|---|---|

| Design | Library design software, computational modeling. nih.gov | Select a diverse and relevant set of starting materials and reaction conditions for screening. |

| Synthesis | Automated parallel synthesizers, microfluidic or microdroplet reactors. youtube.comrsc.org | Rapidly produce hundreds or thousands of distinct compounds or reaction outcomes. |

| Purification | Automated chromatography systems (e.g., HPLC), solid-phase extraction. | Isolate and purify desired products from the reaction mixtures in parallel. |

| Analysis & Screening | High-throughput mass spectrometry (e.g., DESI-MS), automated NMR, plate-based bioassays. rsc.org | Quickly analyze reaction outcomes (yield, purity) and screen compound libraries for desired properties. |

Q & A

Q. What analytical methods are recommended for quantifying 5-Amino-1-propyl-1,2-dihydropyridin-2-one in complex matrices?

To quantify the compound in complex matrices, reverse-phase HPLC coupled with UV detection is widely used. A validated method involves preparing a buffer solution of ammonium acetate (15.4 g/L) adjusted to pH 6.5 with 10% acetic acid, followed by gradient elution with acetonitrile. This ensures separation from impurities and accurate quantification via calibration curves . Mass spectrometry (LC-MS) can further enhance specificity for trace analysis.

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Synthesis optimization often involves modifying reaction conditions, such as temperature (80–100°C), solvent polarity (e.g., DMF or ethanol), and catalysts (e.g., Pd/C for hydrogenation). Incorporating additives like cationic surfactants (e.g., hexadecyltrimethylammonium bromide) can stabilize intermediates and improve regioselectivity during cyclization steps . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product.

Q. What techniques are used for structural characterization of dihydropyridinone derivatives?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., propyl chain at N1, amino group at C5).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks.

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bending at ~1600 cm⁻¹). Cross-validation with computational models (DFT) enhances accuracy .

Q. How is the purity of this compound assessed in research settings?

Purity is assessed via:

- HPLC-UV/Vis : ≥98% purity threshold with baseline separation of peaks.

- Karl Fischer titration : Measures residual water (<0.5%).

- Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values. Residual solvents (e.g., DMF, ethanol) are monitored via GC-MS per ICH guidelines .

Q. What precautions are essential for handling this compound in the laboratory?

Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal contact. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Conduct stability studies under varying pH and temperature to define storage limits .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the electron-deficient C3 position may react with amines or thiols. Solvent effects (PCM models) and transition-state analysis refine reactivity predictions .

Q. What experimental strategies resolve contradictions in reported biological activities of dihydropyridinone derivatives?

Systematic approaches include:

- Structure-activity relationship (SAR) studies : Varying substituents (e.g., replacing the propyl group with cyclopropyl) to isolate pharmacophore contributions.

- Standardized assays : Replicating in vitro enzyme inhibition (e.g., kinase assays) under controlled pH and ionic strength to minimize variability .

Q. How does the molecular structure of this compound influence its adsorption on indoor surfaces?

Adsorption is governed by hydrogen bonding (NH₂ and C=O groups) and hydrophobic interactions (propyl chain). Surface-sensitive techniques like ToF-SIMS or AFM quantify adsorption kinetics on materials (e.g., glass, PVC). Environmental chamber studies at 40–60% RH reveal humidity-dependent behavior .

Q. What role do substituents play in modulating the compound’s biological activity?

The amino group enhances solubility and hydrogen-bonding interactions with biological targets, while the propyl chain affects lipophilicity (logP). Fluorine substitution (as seen in analogous compounds) can increase metabolic stability and membrane permeability, as demonstrated in comparative cytotoxicity assays .

Q. How can mechanistic studies elucidate degradation pathways of this compound under oxidative stress?

Accelerated stability testing (40°C/75% RH) with LC-MS/MS identifies degradation products. Radical scavengers (e.g., BHT) suppress autoxidation pathways, while isotopic labeling (¹⁸O₂) tracks oxygen incorporation. Computational models (QM/MM) map reaction coordinates for key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.